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molecular formula C18H11N3O2S B8565291 5-[(4-Phenylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648449-83-6

5-[(4-Phenylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8565291
M. Wt: 333.4 g/mol
InChI Key: HVBJANAUDWZMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

Following the general method as outlined in Example 1, starting from 4-Phenyl-quinazoline-6-carbaldehyde (intermediate 13) and 1,3-thiazolidine-2,4-dione, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH:17]=O)[CH:15]=3)[N:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:19]1[CH2:23][C:22](=[O:24])[NH:21][C:20]1=[O:25]>>[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH:17]=[C:23]4[S:19][C:20](=[O:25])[NH:21][C:22]4=[O:24])[CH:15]=3)[N:10]=[CH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=NC2=CC=C(C=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=NC2=CC=C(C=C12)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=NC2=CC=C(C=C12)C=C1C(NC(S1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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